molecular formula C18H12FN3O2 B7706689 3-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]-6-METHYLQUINOLIN-2-OL

3-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]-6-METHYLQUINOLIN-2-OL

Cat. No.: B7706689
M. Wt: 321.3 g/mol
InChI Key: FFDVUDRHJCSFGX-UHFFFAOYSA-N
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Description

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Quinoline Backbone: The quinoline backbone is constructed via a cyclization reaction involving an aniline derivative and a suitable aldehyde or ketone.

    Final Coupling: The oxadiazole and quinoline moieties are coupled together under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This includes the use of high-throughput reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and oxadiazole derivatives.

Scientific Research Applications

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function.

    Pathways: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
  • 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-one

Uniqueness

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c1-10-6-7-15-11(8-10)9-13(17(23)20-15)16-21-18(24-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDVUDRHJCSFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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